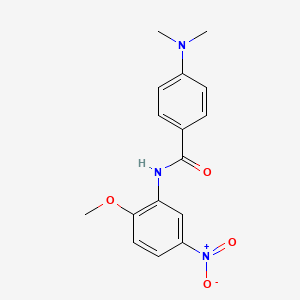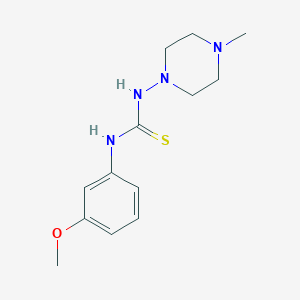![molecular formula C16H19N3O3S B5730485 N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide, also known as ETC-1002, is a novel small molecule drug that has shown promising results in the treatment of cardiovascular diseases. ETC-1002 has been developed as an alternative to traditional statin therapy, which has limitations in terms of efficacy and safety.
作用機序
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide works by inhibiting the activity of ATP-citrate lyase (ACL), an enzyme that plays a key role in lipid synthesis and glucose metabolism. By inhibiting ACL, N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide reduces the production of cholesterol and triglycerides, and increases the uptake of glucose by tissues. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide also has anti-inflammatory effects, which may contribute to its cardiovascular benefits.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to have multiple beneficial effects on lipid metabolism, inflammation, and cardiovascular function. The drug reduces the production of cholesterol and triglycerides, and increases the uptake of glucose by tissues. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide also has anti-inflammatory effects, which may contribute to its cardiovascular benefits. Additionally, N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to improve endothelial function, reduce arterial stiffness, and lower blood pressure.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has several advantages as a research tool, including its ability to modulate lipid metabolism and inflammation, and its potential as a therapeutic agent for cardiovascular diseases. However, there are also some limitations to using N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in lab experiments, including its relatively low potency and the need for higher doses compared to other drugs.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide. These include further studies on the mechanism of action of the drug, optimization of the synthesis process to improve yield and purity, and testing of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in combination with other drugs for cardiovascular diseases. Additionally, there is a need for more studies on the long-term safety and efficacy of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in larger patient populations.
合成法
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide is synthesized using a multi-step process that involves the reaction of various organic compounds. The synthesis of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been described in detail in several scientific publications, and the process has been optimized to ensure high yield and purity.
科学的研究の応用
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been extensively studied in preclinical and clinical trials, and the results have been published in several peer-reviewed scientific journals. The drug has been shown to have multiple beneficial effects on lipid metabolism, inflammation, and cardiovascular function. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been tested in patients with hypercholesterolemia, diabetes, and metabolic syndrome, and has demonstrated significant improvements in lipid profiles and other cardiovascular risk factors.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-ethylthiophene-2-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-13-9-10-14(23-13)15(20)18-19-16(21)17-11-5-7-12(8-6-11)22-4-2/h5-10H,3-4H2,1-2H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSRUIHUBEGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NNC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)